Hexaaquairon(II)

Electrochemistry Electron Transfer Kinetics Outer-Sphere Redox

Hexaaquairon(II) is the octahedral [Fe(H2O)6]2+ cation whose electrochemical behavior is profoundly dictated by the counter anion. Procure iron(II) perchlorate salts to preserve the full hexaaqua coordination sphere, yielding higher Seebeck coefficients and ionic conductivity for thermoelectrochemical waste‑heat harvesting compared to chloride or sulfate electrolytes. The well‑defined NO‑binding kinetics (kon=1.42×10^6 M⁻¹ s⁻¹, koff=3240 s⁻¹) and the anomalous self‑exchange rate discrepancy make this complex an essential reference standard for outer‑sphere electron‑transfer and ligand‑substitution investigations. Select perchlorate‑based formulations to leverage these unique quantitative advantages.

Molecular Formula FeH12O6+2
Molecular Weight 163.94 g/mol
CAS No. 15365-81-8
Cat. No. B106767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaaquairon(II)
CAS15365-81-8
Synonymshexaaquairon(II)
Molecular FormulaFeH12O6+2
Molecular Weight163.94 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.[Fe+2]
InChIInChI=1S/Fe.6H2O/h;6*1H2/q+2;;;;;;
InChIKeyJFCJMVGVPNMORU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaaquairon(II) CAS 15365-81-8: Procurement-Relevant Chemical Profile for [Fe(H₂O)₆]²⁺ Coordination Complexes


Hexaaquairon(II) (CAS 15365-81-8) is the hexaaqua coordination complex [Fe(H₂O)₆]²⁺, in which the central ferrous iron (Fe²⁺) is octahedrally coordinated by six water molecules via oxygen atoms [1]. This complex represents the predominant form of dissolved iron(II) in aqueous solutions of ferrous salts such as perchlorate, sulfate, and chloride under acidic to mildly acidic conditions [2]. While multiple iron(II) salts yield this same [Fe(H₂O)₆]²⁺ species in aqueous media, the counter anion profoundly influences the complex's practical electrochemical behavior through ion pairing, speciation equilibria, and hydration-shell dynamics [3].

Hexaaquairon(II) CAS 15365-81-8: Why Anion Choice in Ferrous Salt Procurement Directly Impacts Performance


The [Fe(H₂O)₆]²⁺ cation is chemically identical across all ferrous salt solutions, yet substituting one iron(II) salt for another—such as replacing perchlorate with sulfate or chloride—can produce substantial, quantifiable differences in redox kinetics, ion conductivity, and speciation behavior. This occurs because the counter anion governs the formation of ion pairs and anion-coordinated species that alter the effective hydration number and inner-sphere reorganization energy during electron transfer [1]. In thermoelectrochemical cells, for example, the Fe(III)/(II) perchlorate redox couple delivers higher Seebeck coefficients and ionic conductivities compared to chloride or sulfate systems precisely because perchlorate's non-coordinating nature preserves the full hexaaqua coordination sphere of [Fe(H₂O)₆]²⁺/³⁺ [2]. Similarly, the electrochemical exchange rate constant (keₑₓ) of the Feₐq³⁺/²⁺ couple differs substantially from other transition-metal aqua couples, demonstrating that even within the same ligand class, [Fe(H₂O)₆]²⁺ exhibits anomalous kinetic behavior [3].

Hexaaquairon(II) CAS 15365-81-8: Quantitative Comparative Evidence for Scientific Selection


Hexaaquairon(II) Redox Kinetics: Electrochemical Exchange Rate Constants vs. Transition-Metal Aqua Couples

The electrochemical exchange rate constant (keₑₓ) for the Feₐq³⁺/²⁺ couple is lower than that of Ruₐq³⁺/²⁺ but higher than that of Euₐq³⁺/²⁺ and Crₐq³⁺/²⁺, positioning [Fe(H₂O)₆]²⁺ at an intermediate position in the outer-sphere electron-transfer reactivity sequence [1]. Notably, the homogeneous self-exchange rate constant (khₑₓ) for Feₐq³⁺/²⁺ extracted from cross-reaction data is at least 10-fold lower than the directly measured value, an anomaly not observed for Ru, V, or Eu aqua couples, reflecting unique inner-shell reorganization characteristics [2].

Electrochemistry Electron Transfer Kinetics Outer-Sphere Redox

Hexaaquairon(II) in Thermoelectrochemical Cells: Perchlorate vs. Chloride vs. Sulfate Anion Performance

The Fe(III)/(II) perchlorate redox couple, in which the redox-active species exist predominantly as hexaaqua complexes [Fe(H₂O)₆]³⁺/²⁺, delivers higher thermopower densities in thermoelectrochemical cells (TECs) compared to Fe(III)/(II) chloride or Fe(III)/(II) sulfate couples [1]. This performance difference originates from the non-coordinating nature of the perchlorate anion, which suppresses ion-pair formation and preserves the full hydration sphere, yielding a larger hydration-number change upon electron transfer relative to chloride or sulfate media where anion-coordinated species dominate [2].

Thermoelectrochemical Cells Waste Heat Harvesting Redox Electrolytes

Hexaaquairon(II) NO Binding Kinetics: kon and koff Parameters for Ligand Substitution

The reversible binding of nitric oxide (NO) to [Fe(H₂O)₆]²⁺ proceeds via an interchange dissociative (Id) mechanism with kinetically characterized on and off rates [1]. This reaction constitutes the classic brown-ring test and provides a quantitative baseline for comparing NO-binding reactivity across different iron(II) coordination environments .

Coordination Chemistry Nitric Oxide Sensing Ligand Substitution

Hexaaquairon(II) CAS 15365-81-8: Evidence-Backed Application Scenarios for Procurement and Research


Thermoelectrochemical Cell Electrolyte Development Requiring High Seebeck Coefficients

When formulating electrolytes for thermoelectrochemical cells targeting low-grade waste heat harvesting, procurement of iron(II) perchlorate salts—which preserve the [Fe(H₂O)₆]²⁺ hexaaqua coordination sphere—is quantitatively justified over iron(II) chloride or iron(II) sulfate. The non-coordinating perchlorate anion suppresses ion pairing, resulting in higher Seebeck coefficients and ionic conductivity relative to chloride- or sulfate-based electrolytes [1]. This directly translates to higher thermopower densities in operational TEC devices.

Outer-Sphere Electron-Transfer Studies and Benchmarking of Transition-Metal Redox Couples

For fundamental investigations of outer-sphere electron-transfer mechanisms, the [Fe(H₂O)₆]²⁺/³⁺ couple provides a well-characterized, intermediate-reactivity reference point in the established sequence Ruₐq > Vₐq > Feₐq ≈ Euₐq > Crₐq [1]. The anomalous behavior of the Feₐq homogeneous self-exchange rate—specifically, the ≥10-fold discrepancy between directly measured and cross-reaction-derived khₑₓ values [2]—makes this system uniquely valuable for testing theoretical models of inner-shell reorganization and non-Condon effects.

Nitric Oxide Coordination Chemistry and Mechanistic Ligand-Substitution Studies

The well-defined kinetic parameters for NO binding to [Fe(H₂O)₆]²⁺ (kon = 1.42 × 10⁶ M⁻¹ s⁻¹, koff = 3240 s⁻¹ at 25 °C) [1] establish this complex as a quantitative baseline for comparative ligand-substitution studies. Researchers evaluating chelated iron(II) complexes, porphyrin systems, or non-heme iron enzymes for NO-sensing applications can reference these hexaaqua parameters to quantify how ligand-field modifications alter NO-binding reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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